1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine
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Overview
Description
1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine is an organic compound that features a methoxyphenyl group, a pyrrole ring, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine typically involves the condensation of 4-methoxybenzaldehyde with pyrrole in the presence of a suitable catalyst, followed by methylation of the resulting intermediate. Common catalysts used in this reaction include iron(III) chloride and other Lewis acids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanone
- 1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanaminium
Uniqueness
1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject for further research .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine |
InChI |
InChI=1S/C13H16N2O/c1-14-13(12-4-3-9-15-12)10-5-7-11(16-2)8-6-10/h3-9,13-15H,1-2H3 |
InChI Key |
ADVBQBOZWGEWQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)OC)C2=CC=CN2 |
Origin of Product |
United States |
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